molecular formula C7H7LiN2O2 B13484587 Lithium(1+) 2-(pyrimidin-4-yl)propanoate

Lithium(1+) 2-(pyrimidin-4-yl)propanoate

Cat. No.: B13484587
M. Wt: 158.1 g/mol
InChI Key: JDRYHRUXNNCIQA-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(pyrimidin-4-yl)propanoate is an organic compound that features a lithium ion paired with a 2-(pyrimidin-4-yl)propanoate anion. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-(pyrimidin-4-yl)propanoate typically involves the reaction of lithium hydroxide or lithium carbonate with 2-(pyrimidin-4-yl)propanoic acid. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pH, and concentration is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) 2-(pyrimidin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter activity, impact cytoskeletal dynamics, and regulate gene expression. These effects contribute to its potential therapeutic benefits, including mood stabilization and neuroprotection .

Comparison with Similar Compounds

  • Lithium 2-(pyridin-4-yl)propanoate
  • Lithium 3-(pyridin-4-yl)propanoate
  • Lithium 2-(pyrimidin-2-yl)propanoate

Comparison: Lithium(1+) 2-(pyrimidin-4-yl)propanoate is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H7LiN2O2

Molecular Weight

158.1 g/mol

IUPAC Name

lithium;2-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C7H8N2O2.Li/c1-5(7(10)11)6-2-3-8-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1

InChI Key

JDRYHRUXNNCIQA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C1=NC=NC=C1)C(=O)[O-]

Origin of Product

United States

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